1-(2-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride
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Overview
Description
1-(2-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a piperidinyl urea moiety, making it a unique entity in the realm of organic chemistry. Its applications span across medicinal chemistry, biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of 2-fluoroaniline with piperidin-4-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the piperidinyl urea moiety contributes to its overall stability and bioavailability. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride
- 1-(2-Bromophenyl)-3-(piperidin-4-yl)urea hydrochloride
- 1-(2-Methylphenyl)-3-(piperidin-4-yl)urea hydrochloride
Comparison: 1-(2-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding characteristics. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits higher stability and enhanced biological activity, making it a valuable compound in various research domains.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-piperidin-4-ylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O.ClH/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H2,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDYSIYOABQOKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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